

Infrared spectroscopy of 4-Fluorobenzo[d]isoxazol-3(2H)-one

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Compound of Interest

Compound Name: 4-Fluorobenzo[d]isoxazol-3(2H)-one

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An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Fluorobenzo[d]isoxazol-3(2H)-one

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of **4-Fluorobenzo[d]isoxazol-3(2H)-one**. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral reading to explain the causal relationships between molecular structure and vibrational absorption. We will detail a robust experimental protocol, interpret the resulting spectrum with field-proven insights, and ground our analysis in authoritative references.

Introduction: The Molecular Context

4-Fluorobenzo[d]isoxazol-3(2H)-one belongs to the benzisoxazole class of heterocyclic compounds, a scaffold present in numerous pharmacologically active molecules.^{[1][2][3]} The core structure consists of a benzene ring fused to an isoxazolone ring. The isoxazolone moiety is a lactam (a cyclic amide), which imparts specific chemical properties and a distinct spectroscopic signature. The addition of a fluorine atom to the benzene ring further modulates the electronic environment and introduces a unique vibrational probe.

Infrared (IR) spectroscopy is an indispensable technique for the structural elucidation of such organic molecules.^{[4][5]} By measuring the absorption of infrared radiation, we can identify the specific vibrational modes—stretching and bending—of the chemical bonds within the molecule.^{[4][5]} Each functional group possesses characteristic absorption frequencies, making

the IR spectrum a unique molecular "fingerprint."^{[5][6]} This guide will dissect that fingerprint for **4-Fluorobenzo[d]isoxazol-3(2H)-one**.

Structural Features and Predicted Vibrational Modes

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic absorption ranges. The structure of **4-Fluorobenzo[d]isoxazol-3(2H)-one** is shown below, with key bonds highlighted.

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The primary vibrational modes expected are:

- Aromatic Ring:
 - C-H Stretching: Aromatic C-H bonds typically absorb at a slightly higher frequency than their aliphatic counterparts, generally in the 3100-3000 cm^{-1} region.^{[7][8][9]}
 - C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of absorptions, often of medium intensity, between 1620-1450 cm^{-1} .^{[7][10]}
 - C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm^{-1} range are highly diagnostic of the substitution pattern on the aromatic ring.^{[7][9]}
- Lactam (Isoxazolone) Ring:
 - N-H Stretching: The N-H bond in the lactam is expected to show a stretching vibration. In a solid-state sample, intermolecular hydrogen bonding will cause this peak to be broad and appear in the 3300-3100 cm^{-1} range.

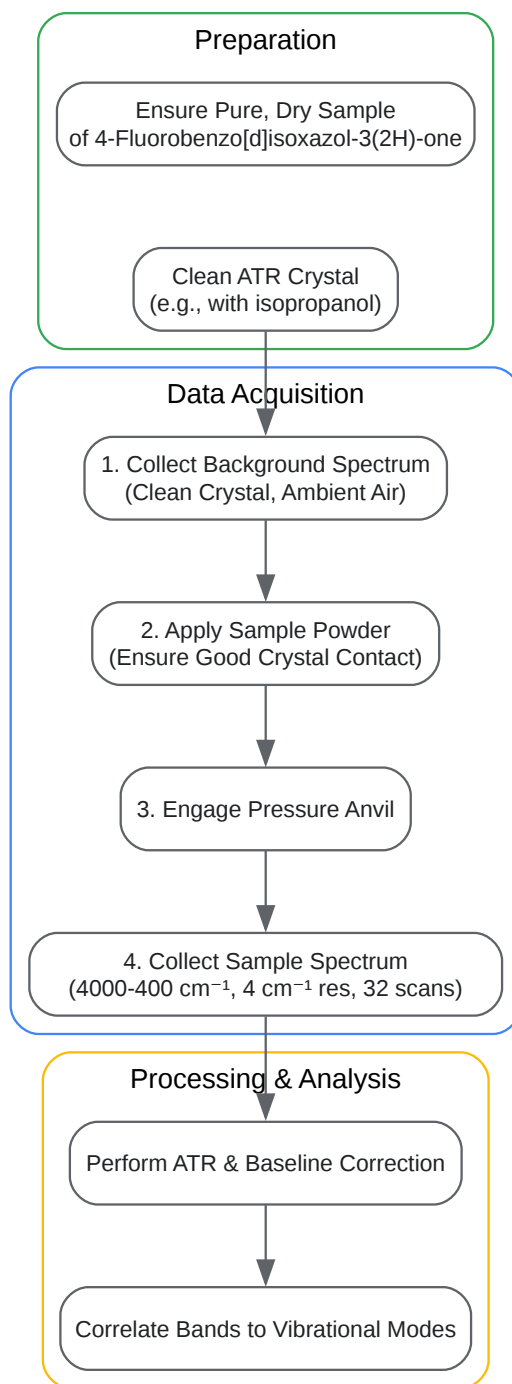
- C=O Stretching (Amide I band): The carbonyl group is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration.^{[11][12]} For a five-membered lactam, ring strain typically increases the frequency, placing the absorption in the 1750-1700 cm^{-1} region.
- C-N Stretching: This vibration is typically found in the 1350-1200 cm^{-1} range.
- N-O Stretching: The stretch for the N-O bond is generally weak to medium and can be expected in the 1100-900 cm^{-1} region.^{[13][14]}
- Fluoro Substituent:
 - C-F Stretching: The carbon-fluorine bond gives rise to a very strong and characteristic absorption in the fingerprint region, typically between 1300-1000 cm^{-1} .^[15]

Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra

The acquisition of a clean, reproducible IR spectrum is paramount. We recommend Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy for this compound, as it requires minimal sample preparation and is ideal for solid powders.^{[16][17][18]}

Mandatory Visualization: Experimental Workflow

Figure 1: ATR-FTIR Experimental Workflow

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Caption: ATR-FTIR workflow for solid sample analysis.

Step-by-Step Methodology

- Instrumentation and Setup:
 - Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.
 - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- Sample Preparation and Validation:
 - Purity Check: The protocol's validity rests on sample purity. It is assumed the sample has been purified (e.g., by recrystallization) and characterized by other methods (e.g., NMR, melting point).
 - Drying: The sample of **4-Fluorobenzo[d]isoxazol-3(2H)-one** must be thoroughly dried to eliminate broad O-H bands from water, which could obscure the N-H stretching region.
- Data Acquisition:
 - Step 3.1: Background Collection. Before introducing the sample, collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). Causality: This critical step measures the absorbance of the crystal and the ambient atmosphere. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final data represents only the sample itself.
 - Step 3.2: Sample Application. Place a small amount of the powdered sample onto the center of the ATR crystal.
 - Step 3.3: Ensure Optimal Contact. Use the ATR's pressure device to press the sample firmly and evenly against the crystal. Causality: The ATR effect relies on an evanescent wave that penetrates a few microns into the sample.^[16] Insufficient contact will result in a weak, low-quality spectrum.
 - Step 3.4: Sample Scan. Collect the sample spectrum using the same acquisition parameters as the background (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

- Data Processing:
 - The resulting spectrum should be processed using the spectrometer's software. This typically includes an automated ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum. A baseline correction may also be applied to level the spectrum.

Spectral Analysis and Interpretation

The following table summarizes the principal absorption bands anticipated in the IR spectrum of **4-Fluorobenzo[d]isoxazol-3(2H)-one**, correlating them to their specific molecular vibrations.

Table 1: Key IR Absorption Bands for 4-Fluorobenzo[d]isoxazol-3(2H)-one

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Structural Unit
~3250 - 3150	Medium, Broad	N-H Stretch (H-bonded)	Lactam
~3100 - 3030	Weak-Medium	Aromatic C-H Stretch	Benzene Ring
~1735	Strong, Sharp	C=O Stretch (Amide I)	Lactam
~1610, ~1500	Medium	C=C Ring Stretch	Benzene Ring
~1450	Medium	C-H In-plane Bend / Ring Mode	Benzene Ring
~1250	Strong	C-F Stretch	Fluoro-Aromatic
~1220	Medium	C-N Stretch	Lactam
~1080	Medium	C-O Stretch	Isoxazolone Ring
~850	Strong	C-H Out-of-Plane Bend	Substituted Benzene

Detailed Narrative of Spectral Regions

- Hydrogen Stretching Region ($4000\text{--}2500\text{ cm}^{-1}$):
 - A broad, medium-intensity band centered around 3200 cm^{-1} is characteristic of the N-H stretching vibration. Its broadness is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state.
 - Weak to medium peaks observed just above 3000 cm^{-1} (e.g., $\sim 3080\text{ cm}^{-1}$) are definitive indicators of aromatic C-H stretching.^{[7][10]} Their presence distinguishes the molecule from fully saturated compounds.
- Double Bond Region ($2000\text{--}1500\text{ cm}^{-1}$):
 - The most commanding feature of the entire spectrum is the sharp, very strong absorption at approximately 1735 cm^{-1} . This is the C=O stretching vibration of the lactam ring.^[11] Its position at a relatively high frequency is influenced by the ring strain of the five-membered ring and the electronic effects of the fused aromatic system.
 - Multiple bands of medium intensity appear in the $1610\text{--}1450\text{ cm}^{-1}$ range. These are characteristic of the C=C skeletal vibrations within the aromatic ring, confirming its presence.^{[7][8][9]}
- Fingerprint Region ($<1500\text{ cm}^{-1}$):
 - This region, while complex, contains highly diagnostic peaks. A very strong, sharp band located around 1250 cm^{-1} is unequivocally assigned to the C-F stretching vibration. The high electronegativity of fluorine and the strength of the C-F bond make this a reliable and intense marker.
 - Absorptions corresponding to the C-N stretch ($\sim 1220\text{ cm}^{-1}$) and C-O stretch ($\sim 1080\text{ cm}^{-1}$) of the isoxazolone ring are also found here.
 - A strong band around 850 cm^{-1} is attributed to the C-H out-of-plane (OOP) bending of the aromatic hydrogens. The exact position of this band is highly sensitive to the substitution pattern of the benzene ring.^[7]

Mandatory Visualization: Key Vibrational Modes

Vibrational Mode (cm⁻¹)

~1735 (C=O Stretch)

~3200 (N-H Stretch)

~1250 (C-F Stretch)

~3080 (Aromatic C-H Stretch)

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